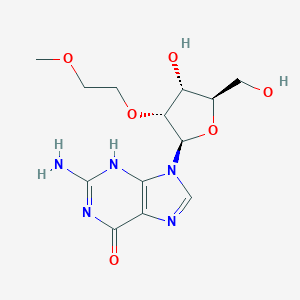

2’-O-(2-Methoxyethyl)guanosin

Übersicht

Beschreibung

2'-O-(2-Methoxyethyl)guanosine is a useful research compound. Its molecular formula is C13H19N5O6 and its molecular weight is 341.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2'-O-(2-Methoxyethyl)guanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-(2-Methoxyethyl)guanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antisense-Oligonucleotide

2’-O-(2-Methoxyethyl)guanosin: wird bei der Synthese von Antisense-Oligonucleotiden verwendet. Dies sind kurze, synthetische DNA- oder RNA-Stränge, die an die mRNA eines bestimmten Gens binden und dessen Expression blockieren können . Diese Verbindung trägt dazu bei, die Stabilität und die Bindungsaffinität dieser Oligonucleotide zu ihrer Ziel-mRNA zu verbessern, was für therapeutische Anwendungen wie Gen-Silencing bei Krankheiten wie Krebs und genetischen Erkrankungen entscheidend ist.

Nuklease-Resistenz

Die Methoxyethylgruppe in This compound bietet Resistenz gegen Nukleasen, Enzyme, die Nukleinsäuren abbauen . Diese Eigenschaft ist besonders wertvoll in therapeutischen Anwendungen, bei denen das Oligonukleotid für einen effektiven Zeitraum im Blutkreislauf oder in Zellen stabil bleiben muss.

Strukturstudien

This compound: wird in Strukturstudien verwendet, um die konformationelle Dynamik von Nukleinsäuren zu verstehen. Molekulardynamiksimulationen haben gezeigt, dass das Vorhandensein der 2’-O-(2-Methoxyethyl)-Modifikation die Zucker in einer C3’-endo-Konformation fixieren kann, wodurch der Duplex eine stabile A-Form-Geometrie annimmt . Diese Informationen sind entscheidend für die Gestaltung von Nukleinsäurestrukturen mit den gewünschten Eigenschaften.

Verbesserung der Duplexbildung

Die Modifikation von Nukleinsäuren mit This compound hat sich gezeigt, die Duplexbildung zu verbessern. Dies ist auf das verbesserte Basenstapeln und die erhöhte thermische Stabilität der A-Form-Geometrie zurückzuführen, was für Anwendungen vorteilhaft ist, die eine starke und stabile Bindung erfordern, wie z. B. molekulare Beacons und Sonden .

Arzneimittelforschung

In der Arzneimittelforschung wird This compound als Baustein für die Vernetzung von Oligonucleotiden verwendet. Diese Anwendung ist wichtig für die Herstellung von bifunktionalen Molekülen, die gleichzeitig an zwei verschiedene Ziele binden können, was möglicherweise zu effektiveren Medikamenten mit weniger Nebenwirkungen führt .

Synthese neuartiger Verbindungen

Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese neuartiger Nukleosid-Analoga. Forscher verwenden This compound, um neue Moleküle mit potenziellen therapeutischen Anwendungen zu erzeugen, wie z. B. antivirale oder Antikrebsmittel .

Wirkmechanismus

Target of Action

2’-O-(2-Methoxyethyl)guanosine, also known as 2’-O-MOE-rG, is a modified nucleoside . It is produced by the enzymatic conversion of 2′-O-(2-methoxyethyl)-2,6-diaminopurine riboside by adenosine deaminase . The primary targets of this compound are cytosolic nucleoside kinases .

Mode of Action

This means that it cannot be incorporated into cellular DNA or RNA .

Biochemische Analyse

Biochemical Properties

2’-O-(2-Methoxyethyl)guanosine can be produced by enzymatic conversion from 2′-O-(2-methoxyethyl)-2,6-diaminopurine riboside . It is not effectively phosphorylated by cytosolic nucleoside kinases, nor is it incorporated into cellular DNA or RNA .

Cellular Effects

The cellular effects of 2’-O-(2-Methoxyethyl)guanosine are largely due to its inability to be effectively phosphorylated by cytosolic nucleoside kinases . This reduces the likelihood of 2’-O-(2-Methoxyethyl)guanosine conversion to its monophosphate form and incorporation into cellular RNA or DNA .

Molecular Mechanism

The molecular mechanism of 2’-O-(2-Methoxyethyl)guanosine involves its interaction with enzymes in the nucleotide salvage pathway . Enzymes such as deoxycytidine kinase (dCK) and thymidine kinase 1 (TK1) exhibit poor reactivity towards 2’-O-(2-Methoxyethyl)guanosine .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under standard storage conditions .

Metabolic Pathways

2’-O-(2-Methoxyethyl)guanosine is involved in the nucleotide salvage pathway . Its interaction with enzymes or cofactors within this pathway is limited .

Biologische Aktivität

2'-O-(2-Methoxyethyl)guanosine (2'-O-MOE-rG) is a modified nucleoside that has garnered attention in the fields of molecular biology and medicinal chemistry due to its significant biological activities, particularly in antiviral applications and as a building block for therapeutic oligonucleotides. This article provides an in-depth overview of its biological activity, mechanisms, and potential applications, supported by diverse research findings.

Structural Characteristics

2'-O-MOE-rG features a methoxyethyl group at the 2' position of the ribose sugar, which enhances its stability and solubility compared to unmodified guanosine. This modification allows it to evade degradation by nucleases, making it a valuable tool in therapeutic and research contexts .

The primary mechanism of action for 2'-O-MOE-rG is its incorporation into antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). When included in these constructs, it significantly increases their stability against enzymatic degradation, thereby prolonging their functional lifespan within cellular environments. This stability is crucial for effective gene silencing and modulation of cellular processes .

Enzymatic Conversion

2'-O-MOE-rG can also be enzymatically converted to other nucleosides through the action of adenosine deaminase. This conversion is essential for its role in various biochemical pathways, including phosphorylation reactions that yield 5'-triphosphate derivatives necessary for numerous assays .

Biological Activity

Research indicates that 2'-O-MOE-rG exhibits notable antiviral properties. It has been shown to interfere with viral replication mechanisms, making it a candidate for developing antiviral therapies. Its ability to modulate cellular processes further underscores its potential as a therapeutic agent .

Applications in Antiviral Research

The compound has demonstrated efficacy against a range of viruses, including:

- HIV

- HCV (Hepatitis C Virus)

- Influenza Virus

- Dengue Virus

- Herpes Simplex Virus (HSV)

These properties make 2'-O-MOE-rG a subject of interest in the development of antiviral drugs aimed at these pathogens .

Comparative Analysis with Related Compounds

The unique features of 2'-O-MOE-rG can be contrasted with other modified nucleosides:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2'-O-methylguanosine | Contains a methyl group at the 2' position | Less stable than 2'-O-(2-Methoxyethyl)guanosine |

| N1-methyl-2'-O-(2-methoxyethyl)guanosine | Methylation at the N1 position enhances activity | Exhibits strong antiviral properties |

| 5'-triphosphate derivatives | Phosphorylated forms used in energy transfer | Essential for biochemical pathways |

The enhanced stability and solubility of 2'-O-MOE-rG make it particularly suitable for therapeutic applications while maintaining effective biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2'-O-MOE-rG:

- Antiviral Efficacy : A study demonstrated that ASOs containing 2'-O-MOE-rG effectively inhibited HIV replication in vitro by targeting viral RNA sequences, showcasing its potential as an antiviral agent.

- Stability Studies : Research comparing the stability of ASOs containing various modifications found that those with 2'-O-MOE-rG exhibited significantly lower degradation rates in serum compared to unmodified counterparts, emphasizing its utility in therapeutic applications .

- Binding Affinity : Interaction studies revealed that the methoxyethyl modification enhances binding stability with target proteins and nucleic acids, which is critical for the efficacy of therapeutic oligonucleotides .

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O6/c1-22-2-3-23-9-8(20)6(4-19)24-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-6,8-9,12,19-20H,2-4H2,1H3,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBJSLIKOKFHE-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452347 | |

| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473278-54-5 | |

| Record name | 2'-O-(2-Methoxyethyl)guanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-(2-METHOXYETHYL)GUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509W6DE18G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.